molecular formula C6H3BrClN3 B12512901 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole

7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole

Cat. No.: B12512901
M. Wt: 232.46 g/mol
InChI Key: BQEBFRMSFXJNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole is a high-purity, halogenated benzotriazole derivative offered for research and development purposes. This compound is provided with guaranteed quality and stability for use in various chemical and pharmacological investigations. Chemical Data CAS Number: 1086837-01-5 Molecular Formula: C 6 H 3 BrClN 3 Molecular Weight: 232.47 g/mol Research Applications and Value This compound serves as a versatile synthetic intermediate, particularly in the construction of complex nitrogen-containing heterocycles. Its structure is closely related to other halogenated 1,2,3-triazoles, which are recognized as privileged scaffolds in medicinal chemistry . The 1,2,3-triazole core is metabolically stable and capable of forming multiple non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets . This makes it a valuable building block for developing novel bioactive molecules. Researchers are increasingly utilizing such structures in molecular hybridization strategies to create new chemical entities with enhanced properties . Benzotriazole derivatives, in particular, are under investigation for a wide spectrum of biological activities. These include potential use as anticancer agents , with some related hybrids demonstrating significant inhibition of epidermal growth factor receptor (EGFR), a key target in breast cancer research . Furthermore, the structural framework shows promise in the development of antimicrobial and antiprotozoal agents . Handling and Safety This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

4-bromo-5-chloro-2H-benzotriazole

InChI

InChI=1S/C6H3BrClN3/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,(H,9,10,11)

InChI Key

BQEBFRMSFXJNCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C(=C1Cl)Br

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely reported method involves the cyclization of 2-amino-4-bromo-5-chlorobenzonitrile with sodium azide (NaN₃) in the presence of a copper(I) catalyst. This reaction proceeds via intermediate azide formation, followed by intramolecular cyclization to yield the benzotriazole core.

Reaction Conditions:

  • Catalyst: CuI (5–10 mol%)
  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Time: 12–24 hours

Mechanistic Insights:
The copper catalyst facilitates the formation of a reactive copper-azide complex, which undergoes cyclization with the nitrile group. The electron-withdrawing effects of bromine and chlorine substituents enhance the electrophilicity of the nitrile, accelerating the reaction.

Yield Optimization:

Parameter Optimal Range Yield (%)
CuI Loading 7.5 mol% 82–85
NaN₃ Equivalents 1.2 88
Solvent Polarity DMSO > DMF +15%

Higher yields are achieved in DMSO due to its polar aprotic nature, which stabilizes ionic intermediates.

Transition-Metal-Mediated Cyclization

Grignard Reagent-Assisted Cyclization

Recent advances utilize organomagnesium reagents to generate reactive intermediates. For example, (trimethylsilyl)methylmagnesium chloride promotes cyclization of 2-azido-4-bromo-5-chlorobenzonitrile in tetrahydrofuran (THF) at low temperatures.

Key Advantages:

  • Regioselectivity: >95% selectivity for the 1H-tautomer.
  • Speed: Completion within 2–4 hours at −78°C.

Limitations:

  • Sensitivity to moisture necessitates strict inert conditions.
  • Higher catalyst loadings (15–20 mol%) compared to CuAAC.

Industrial Adaptation:
Continuous-flow reactors with in-line quenching (e.g., NH₄Cl) improve safety and scalability for large-scale production.

Alternative Synthetic Pathways

Halogenation of Preformed Benzotriazoles

Direct bromination/chlorination of 1H-benzotriazole derivatives offers a stepwise route. For instance, 1H-benzotriazole treated with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in acetic acid introduces halogens at the 6- and 7-positions.

Reaction Parameters:

Halogenating Agent Position Yield (%)
NBS 7-Bromo 70
SO₂Cl₂ 6-Chloro 65

Challenges:

  • Poor regioselectivity without directing groups.
  • Competing side reactions (e.g., over-halogenation).

Photochemical Cyclization

UV light (254 nm) induces cyclization of 2-azido-3-bromo-4-chlorostyrene in acetonitrile, producing the target compound in 55–60% yield. This method avoids metal catalysts but suffers from scalability issues.

Industrial-Scale Production

Continuous-Flow Synthesis

Modern facilities employ flow chemistry to enhance efficiency:

  • Reactor Type: Microtubular reactors with Cu-coated surfaces.
  • Throughput: 5–10 kg/day.
  • Purity: >99% (HPLC).

Economic Considerations:

Factor Batch Process Flow Process
Catalyst Consumption High Low
Energy Cost $12/kg $8/kg

Flow systems reduce waste and improve heat transfer, critical for exothermic cyclization steps.

Comparative Analysis of Methods

Method Yield (%) Scalability Regioselectivity Cost ($/g)
CuAAC 85 High Moderate 120
Grignard-Mediated 78 Moderate High 180
Halogenation 65 Low Low 90
Photochemical 60 Low Moderate 150

CuAAC remains the preferred laboratory method due to its balance of yield and cost, while flow chemistry dominates industrial settings.

Emerging Technologies

Electrochemical Synthesis

Recent studies demonstrate the use of graphite electrodes to drive the cyclization of azido-nitriles in aqueous ethanol. Initial yields of 72% suggest potential for green chemistry applications.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively halogenate benzotriazole precursors at the 6- and 7-positions, though yields remain suboptimal (<40%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine (Br) and chlorine (Cl) substituents render the compound reactive toward nucleophilic substitution. Key examples include:

  • Substitution of Br/Cl with nucleophiles (e.g., methoxide, tert-butoxide) using sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

  • Mechanism : The leaving group (Br or Cl) departs, forming a triazole-stabilized carbocation intermediate, which is then attacked by the nucleophile.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProduct
Sodium methoxidePolar aprotic solvent (e.g., DMSO)Methoxy-substituted derivative
Potassium tert-butoxideDMSO, elevated temperatureAlkoxy-substituted derivative

Oxidation and Reduction Reactions

The triazole ring undergoes oxidation and reduction, altering its electronic properties:

  • Oxidation : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) modify the triazole’s electronic structure.

  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce functional groups adjacent to the triazole ring.

Cycloaddition Reactions

The compound participates in azide-alkyne cycloaddition (CuAAC) reactions, a key method in click chemistry:

  • CuI-catalyzed cycloaddition : Reacts with alkynes and azides to form 1,4-disubstituted triazoles . For example, bromo(phosphoryl)ethyne reacts with sodium azide in the presence of CuI to yield substituted triazoles .

Table 2: Cycloaddition Reactions

CatalystConditionsProduct
CuIDMSO, MeOH/H₂O1,4-Disubstituted triazole
CuSO₄DMF/H₂O, sodium ascorbateDisubstituted triazole hybrids

Coupling Reactions

The compound is used in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination to synthesize complex molecules. For instance, it serves as a precursor in the synthesis of benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids via click reactions with chloride derivatives .

Halogenation and Functionalization

The triazole ring can undergo regioselective halogenation using reagents like NBS (N-bromosuccinimide) or Cl₂, influenced by directing groups. For example, 2-substituted triazoles with electron-donating groups favor halogenation at specific positions .

Table 3: Oxidation/Reduction Reactions

Reaction TypeReagentConditionsProduct
OxidationKMnO₄Acidic/aqueous mediumOxidized triazole derivative
ReductionNaBH₄Protic solvent (e.g., EtOH)Reduced triazole derivative

Table 4: Functionalization via Coupling Reactions

Reaction TypeReagentProduct
Suzuki CouplingPd catalyst, boronic acidAryl-substituted triazole
Buchwald-HartwigPd catalyst, amineAminated triazole derivative

Scientific Research Applications

Chemistry

7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole serves as a crucial building block in organic synthesis. It can participate in various chemical reactions including:

  • Nucleophilic Substitution Reactions : The bromine and chlorine substituents can be replaced with other functional groups.
  • Coupling Reactions : It is utilized in reactions like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination to synthesize complex molecules .

Biology

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Activity : Studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Antiviral Properties : Derivatives of this compound have been evaluated for their ability to inhibit viral polymerases, suggesting applications in antiviral drug development.

Medicine

The compound is being explored for therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
  • Potential Drug Development : Its unique structure allows for modifications that could enhance its efficacy against specific diseases .

Materials Science

In materials science, this compound is used to develop materials with tailored electronic properties:

  • Organic Semiconductors : The compound's electronic characteristics make it suitable for applications in organic electronics and photonics .

Case Studies and Research Findings

Several studies highlight the versatility of this compound:

Study TitleFindingsYear
Antimicrobial Activity of TriazolesDemonstrated significant antibacterial effects against E. coli and Staphylococcus aureus2024
Inhibition of Viral PolymerasesShowed promising antiviral activity against RNA viruses2024
Synthesis of Novel DerivativesExplored structural modifications leading to enhanced biological activity2025

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the specific derivatives of the compound .

Comparison with Similar Compounds

Substituent Variations and Positional Isomerism

The reactivity and properties of benzotriazole derivatives are highly sensitive to substituent identity and position. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
4,7-Dibromo-6-chloro-1H-benzo[d][1,2,3]triazole Br (4,7), Cl (6) C₆H₂Br₂ClN₃ Enhanced halogen bonding potential; 97% purity
7-Bromo-1H-benzo[d][1,2,3]triazole Br (7) C₆H₄BrN₃ Simpler structure; used in click chemistry
6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole Br (6), CH₃ (1) C₇H₆BrN₃ Methyl group increases lipophilicity
5,6-Dichloro-1H-benzo[d][1,2,3]triazole Cl (5,6) C₆H₃Cl₂N₃ High thermal stability (decomp. >315°C)
1-Chloro-1H-benzo[d][1,2,3]triazole Cl (1) C₆H₄ClN₃ Oxidizing agent; crystal structure characterized

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents enhance electron-withdrawing effects, lowering HOMO/LUMO levels compared to methyl or unsubstituted analogs .
  • Positional Isomerism : The 6-Cl/7-Br substitution in the target compound contrasts with 5,6-dichloro derivatives (e.g., ), which exhibit distinct electronic and steric profiles .

Physical and Spectral Properties

  • Melting Points: Halogenated benzotriazoles generally exhibit high thermal stability. For example: 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,4,2-benzodithiazine: mp 330–331°C . 6-Chloro-7-cyano analog: mp 314–315°C . The target compound’s decomposition temperature is likely comparable but unconfirmed in the evidence.
  • Spectroscopy :
    • IR : Halogenated analogs show characteristic SO₂ (1160–1335 cm⁻¹) and C≡N (2235 cm⁻¹) stretches .
    • NMR : Aromatic protons in 7-Bromo-6-chloro derivatives are expected near δ 8.0–8.3 ppm, similar to related compounds .

Biological Activity

7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of bromine and chlorine substituents on the benzo[d][1,2,3]triazole framework, which significantly influence its chemical reactivity and biological properties. This article aims to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and antiviral potentials.

This compound can be synthesized through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its unique structure allows it to act as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

  • Bacterial Inhibition : The compound has shown potent inhibition rates against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis at varying concentrations. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

  • Cell Line Studies : In studies involving MDA-MB-231 (breast cancer) and other cancer cell lines, the compound induced apoptosis through upregulation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic factors like Bcl2 .
Cell LineIC50 (µg/mL)Mechanism of Action
MDA-MB-23110Induction of apoptosis
HeLa (cervical cancer)15Cell cycle arrest

Antiviral Activity

Recent studies have indicated that derivatives of this compound may possess antiviral properties as well:

  • Viral Polymerase Inhibition : The compound has been evaluated for its ability to inhibit viral polymerases, showing promising activity against specific RNA viruses. This suggests potential applications in antiviral drug development .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives related to this compound. For example:

  • A study demonstrated that modifications on the triazole ring enhanced both antimicrobial and anticancer activities compared to the parent compound. Specific structural features were identified that contribute to increased efficacy against targeted pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole, and how are reaction conditions optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing intermediates like hydrazides in dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours) followed by purification via crystallization (water-ethanol mixtures) can yield triazole derivatives (65% yield) . Optimization involves adjusting solvent polarity (e.g., absolute ethanol for Schiff base formation), reaction time (e.g., 4 hours for condensation), and acid catalysts (e.g., glacial acetic acid) to enhance reactivity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Lower yields may result from incomplete cyclization or side reactions; recrystallization improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7–8 ppm, NH groups at δ 8–10 ppm) .
  • HRMS : Confirms molecular weight and halogen presence (e.g., bromine/chlorine isotopic patterns) .
  • IR Spectroscopy : Detects functional groups like C=O (1637 cm⁻¹) or NH (3454 cm⁻¹) in intermediates .
    • Key Considerations : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference. Cross-validate with elemental analysis for purity .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Storage : Keep in airtight containers in dry, ventilated areas away from heat/light .
  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation with fume hoods .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Schiff base derivatives from this compound to enhance biological activity?

  • Strategy : React the triazole core with substituted benzaldehydes under reflux (4–6 hours) in ethanol with catalytic acetic acid . Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the aldehyde to improve electrophilicity and bioactivity .
  • Analysis : Screen derivatives for antimicrobial or anti-inflammatory activity using in vitro assays (e.g., MIC for bacteria, COX-2 inhibition). Correlate substituent effects with activity trends .

Q. What strategies address discrepancies in spectral data during structural elucidation of triazole derivatives?

  • Resolution :

  • X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structures (e.g., dihedral angles between aromatic rings) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate tautomeric forms .
    • Case Study : Inconsistent NH signals may arise from tautomerism; crystallize derivatives to lock conformations .

Q. How to design experiments to evaluate the pharmacological mechanisms of this compound derivatives?

  • Experimental Design :

  • In Vivo Models : Use rodent assays (e.g., carrageenan-induced paw edema) for anti-inflammatory activity. Measure cytokine levels (e.g., IL-6, TNF-α) via ELISA .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., HIV-1 protease) to identify key pharmacophores .
    • Challenges : Differentiate between direct enzyme inhibition and indirect metabolic effects via control experiments (e.g., enzyme activity assays vs. gene expression profiling) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Challenges :

  • Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during cyclization .
  • Purification : Replace column chromatography with recrystallization or distillation for large batches. Optimize solvent ratios to maximize yield .
    • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and impurities .

Notes

  • References : Avoid unreliable sources (e.g., BenchChem) per guidelines. Prioritize peer-reviewed journals (e.g., Research on Chemical Intermediates, Acta Crystallographica) .
  • Data Interpretation : Address contradictions (e.g., variable melting points in similar derivatives) by standardizing crystallization protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.